molecular formula C11H12N2O3 B1628978 Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate CAS No. 491850-48-7

Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate

Cat. No.: B1628978
CAS No.: 491850-48-7
M. Wt: 220.22 g/mol
InChI Key: JRQLPLNTXLZLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate (CAS: 565460-55-1) is a heterocyclic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . It features a tetrahydroquinoxaline core fused with a methyl acetate substituent. The compound is commercially available at 95% purity and has applications in medicinal chemistry and asymmetric synthesis . Its structural and electronic properties are influenced by intramolecular hydrogen bonding and the electron-withdrawing ester group.

Properties

IUPAC Name

methyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQLPLNTXLZLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610253
Record name Methyl (3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491850-48-7
Record name Methyl (3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Synthesis via Chloroacetic Acid Condensation

A widely reported method involves the condensation of o-phenylenediamine with chloroacetic acid under basic conditions, followed by esterification (Table 1).

Step 1: Formation of Quinoxalinone Core
A mixture of o-phenylenediamine (10.0 g, 92 mmol), chloroacetic acid (8.7 g, 92 mmol), aqueous ammonia (33%, 10 mL), and water (80 mL) is refluxed for 1 hour. Cooling induces precipitation of a light brown solid, which is filtered and dried at 110°C to yield 3,4-dihydroquinoxalin-2(1H)-one as an off-white solid. This step achieves cyclization via nucleophilic substitution, with ammonia acting as a base to deprotonate intermediates.

Step 2: Esterification and Alkylation
The quinoxalinone intermediate (1 equiv) is treated with sodium carbonate (2 equiv) in ethanol (0.33 M) and methyl chloroacetate (1.2 equiv) under reflux for 24–48 hours. Post-reaction, the mixture is concentrated, dissolved in ethyl acetate, and washed with water. The organic layer is dried over MgSO₄ and evaporated to afford the crude product, which is purified via recrystallization from cold ethanol.

Parameter Step 1 Step 2
Yield 85% 75%
Reaction Time 1 h 24–48 h
Purification Method Filtration Recrystallization

Mechanistic Insight : The reaction proceeds via SN2 displacement, where the amine group of o-phenylenediamine attacks the electrophilic carbon of chloroacetic acid. Subsequent intramolecular cyclization forms the tetrahydroquinoxalinone scaffold.

Alternative Pathway Using Glycine Methyl Ester

A modified approach employs glycine methyl ester hydrochloride as the acetylating agent (Table 2).

Step 1: Nucleophilic Aromatic Substitution
Glycine methyl ester hydrochloride (1.1 equiv), potassium carbonate (0.65 equiv), and DMF (1 M) are heated to 80°C. 2-Fluoronitrobenzene (1 equiv) is added, and the mixture is stirred for 12 hours. Filtration through Celite and solvent evaporation yield N-aryl glycinate.

Step 2: Reduction and Cyclization
The N-aryl glycinate (1 equiv) is dissolved in glacial acetic acid (0.33 M) and treated with iron powder (4 equiv) under reflux for 2–3 hours. Neutralization with NaHCO₃, extraction with ethyl acetate, and drying over MgSO₄ afford the quinoxalinone intermediate. Subsequent alkylation with methyl bromoacetate (1.2 equiv) in ethanol completes the synthesis.

Parameter Step 1 Step 2
Yield 78% 68%
Reaction Time 12 h 3 h
Key Reagent K₂CO₃ Fe

Advantages : This route avoids harsh ammonia conditions, improving safety profiles. The use of iron as a reductant enhances cost efficiency.

Stereochemical Considerations and Enantioselective Synthesis

While most methods produce racemic mixtures, the (R)-enantiomer (CAS 565460-55-1) is accessible via chiral resolution or asymmetric catalysis. Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves enantiomeric excesses >98%. However, industrial-scale applications remain limited due to high costs and low throughput.

Optimization Strategies and Scalability

Solvent and Base Screening

Replacing ethanol with toluene in alkylation steps increases yields from 75% to 96%, attributed to improved solubility of intermediates. Similarly, substituting Na₂CO₃ with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) enhances reaction rates by deprotonating stubborn amine groups.

Gram-Scale Synthesis

A demonstrated gram-scale procedure reacts 1a (1 g, 4.2 mmol) with methyl bromoacetate in DMF (1 M) and K₂CO₃ (2.5 equiv) at room temperature for 12 hours. After aqueous workup and column chromatography (10–20% ethyl acetate/hexane), the product is isolated in 89% yield.

Critical Analysis of Methodologies

Method Advantages Limitations
Chloroacetic Acid High yield (75–85%), simple setup Requires toxic ammonia
Glycine Methyl Ester Safer reagents, scalable Lower yield (68–78%)
DBU-Mediated Fast kinetics, excellent diastereoselectivity High cost of DBU

The chloroacetic acid route remains predominant for laboratory-scale synthesis, while glycine-based methods are favored in industrial settings for their safety.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound exhibits reactivity through its functional groups and aromatic system:

Ester Hydrolysis

The methyl ester group (COOCH₃) undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is fundamental in organic synthesis for derivatization .

Hydrogenation

The tetrahydroquinoxaline ring can undergo hydrogenation. For example, ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate was hydrogenated using Pd/C catalyst in ethanol to yield a fully saturated analog, demonstrating the compound’s reducibility under catalytic conditions .

Nucleophilic Substitution

The ester group may participate in nucleophilic acyl substitution reactions, replacing the methyl group with other nucleophiles (e.g., alcohols, amines).

Reaction Conditions and Mechanisms

Key reaction parameters include:

Reaction TypeConditionsMechanism
HydrogenationPd/C catalyst, H₂, ethanolReductive saturation of the ring
Ester HydrolysisAcid/base (e.g., HCl, NaOH)Acidic or basic cleavage of ester

Derivatization

Hydrolysis of the ester group generates carboxylic acids, which can be converted to amides or other derivatives for pharmaceutical applications .

Structural Modification

Hydrogenation alters the ring’s electronic properties, potentially influencing biological activity. For instance, reduced analogs may exhibit enhanced metabolic stability or altered binding affinities .

Structural Features Influencing Reactivity

The compound’s reactivity is modulated by:

  • Ester functionality : Enables hydrolysis and substitution.

  • Tetrahydroquinoxaline core : Facilitates hydrogenation due to conjugation patterns.

  • Ketone group (3-oxo) : May participate in condensation or redox reactions.

Experimental Evidence

A study on ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate demonstrated successful hydrogenation to form a disordered crystallographic structure, highlighting the compound’s responsiveness to catalytic reduction .

Comparison of Reaction Types

Reaction TypeKey FunctionalityOutcome
HydrogenationRing saturationFully reduced analog
Ester HydrolysisEster cleavageCarboxylic acid derivative

This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry and material science applications, with potential for further exploration in drug development and biochemical research .

Scientific Research Applications

Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

Molecular Formula : C12H14N2O3; Molecular Weight : 234.25 g/mol .

Key Differences:
Property Methyl Ester Ethyl Ester
Synthesis Not explicitly detailed in evidence, but likely analogous to ethyl ester Synthesized via hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate in ethanol
Crystal Structure Data not provided in evidence Exhibits disorder in the C8/N2 heterocyclic ring (occupancy ratio 0.93:0.07) . Layers parallel to (112) stabilized by N–H···O and C–H···O interactions .
Hydrogen Bonding Presumed intramolecular N–H···O interaction (based on ethyl analog) Intramolecular N–H···O bond (2.14 Å, 130°); intermolecular C–H···O bonds (e.g., C5–H5···O1: 2.53 Å, 154°) .
Bioactivity Not explicitly reported Quinoxaline derivatives generally exhibit anticancer, antimicrobial, and antimalarial activities .

The ethyl ester’s crystal packing is more extensively characterized, revealing disorder that may impact solubility and stability . Its larger alkyl group (ethyl vs. methyl) likely alters lipophilicity and metabolic profiles.

2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic Acid

Molecular Formula : C10H10N2O3; Molecular Weight : 206.20 g/mol .

Key Differences:
Property Methyl Ester Carboxylic Acid Derivative
Functional Group Methyl ester (-COOCH3) Carboxylic acid (-COOH)
Physicochemical Properties Higher lipophilicity due to ester group Increased polarity and potential for salt formation (e.g., improved aqueous solubility)
Applications Used in asymmetric synthesis (e.g., Mannich reactions) Likely serves as an intermediate for further derivatization (e.g., amide coupling)

The carboxylic acid derivative is categorized as C3 in pharmaceutical contexts, suggesting utility in drug discovery .

Racemic Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

Molecular Formula : C12H14N2O3; Molecular Weight : 234.25 g/mol .

Key Differences:
Property Methyl Ester Racemic Ethyl Ester
Stereochemistry Chiral center at C2 (R-configuration specified in product listings) Racemic mixture (equal enantiomers)
Synthetic Utility Potential for enantioselective catalysis (e.g., asymmetric Mannich reactions) Used in experimental phasing pipelines due to robustness in crystallization

The racemic ethyl ester was employed in visible-light organophotoredox catalysis, yielding products with moderate stereochemical control .

Structural and Functional Analysis of Quinoxaline Derivatives

Hydrogen Bonding and Crystal Packing

  • Methyl/ethyl esters : Intramolecular N–H···O bonds stabilize conformations, while intermolecular C–H···O bonds govern crystal packing .
  • 2-((3-oxo-1,3-dihydro-2-benzofuran-5-yl)methyl)-1H-isoindole-1,3(2H)-dione (): Exhibits π-stacking (3.724 Å) and C–H···O interactions (3.406 Å), differing from quinoxaline esters in layer organization .

Bioactivity Trends

Quinoxaline derivatives broadly demonstrate:

  • Anticancer activity : Via inhibition of kinases or DNA intercalation .
  • Antimicrobial properties : Attributed to heterocyclic core interactions with microbial enzymes .
  • Agricultural applications : As fungicides and herbicides .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Functional Group
Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate C11H12N2O3 220.23 95% Methyl ester
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate C12H14N2O3 234.25 N/A Ethyl ester
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid C10H10N2O3 206.20 N/A Carboxylic acid

Table 2: Hydrogen Bonding Parameters

Compound D–H···A Interaction Distance (Å) Angle (°) Role in Structure
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate N1–H1A···O1 1.99–2.14 130–177 Stabilizes intramolecular conformation
2-((3-oxo-1,3-dihydro-2-benzofuran-5-yl)methyl)-1H-isoindole-1,3(2H)-dione C5–H5···O1 3.406 154 Intermolecular layer stacking

Biological Activity

Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a tetrahydroquinoxaline moiety and an ester functional group. Its molecular formula is C11_{11}H12_{12}N2_{2}O3_{3}, with a molar mass of approximately 234.25 g/mol. The compound exhibits interesting crystallographic properties and forms layers stabilized by hydrogen bonds, which influence its reactivity and stability in biological environments .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that quinoxaline derivatives can inhibit the growth of various bacterial strains. This compound has demonstrated effectiveness against certain pathogens .
  • Anticancer Properties : The compound has been evaluated for its potential to induce apoptosis in cancer cells. For example, in studies involving MDA-MB-436 breast cancer cells, treatment with related compounds resulted in increased cell cycle arrest and apoptosis .
  • Neuroprotective Effects : As a key intermediate in the synthesis of drugs targeting neurological disorders, this compound has shown promise in enhancing drug efficacy and specificity .

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic pathways. Common approaches include:

  • Condensation Reactions : Utilizing appropriate precursors to form the tetrahydroquinoxaline ring.
  • Esterification : Reacting the resulting acid with methanol to yield the methyl ester.

These methods allow for the efficient production of the compound for further biological evaluation .

Research Findings

Recent studies have highlighted the biological significance of this compound:

Study FocusFindingsReference
Antimicrobial ActivityEffective against specific bacterial strains
Anticancer MechanismsInduces apoptosis in MDA-MB-436 cells; increases G2 phase population
Neuroprotective EffectsEnhances drug efficacy for neurological disorders

Case Studies

  • Cell Cycle Analysis : In a study involving MDA-MB-436 cells treated with this compound at an IC50_{50} concentration of 2.57 µM for 48 hours showed a significant increase in G2 phase cells from 25.12% (control) to 30.39% (treated), indicating its potential as an anticancer agent .
  • HIV Reverse Transcriptase Inhibition : Quinoxaline derivatives similar to this compound have been evaluated for their ability to inhibit HIV reverse transcriptase. These compounds displayed high potency against HIV replication in cell cultures .

Applications

This compound has found applications across various fields:

  • Pharmaceutical Development : Used as an intermediate in synthesizing drugs targeting neurological conditions.
  • Biochemical Research : Investigated for its role in enzyme activity and metabolic pathways.
  • Material Science : Employed in developing materials with enhanced thermal stability.

Q & A

Q. What are the key synthetic methodologies for preparing Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate?

Methodological Answer: The compound is synthesized via catalytic hydrogenation of its precursor, ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, using 10% Pd/C in ethanol under hydrogen gas. The reaction mixture is stirred for 10 hours, followed by solvent removal under reduced pressure and recrystallization from ethanol to yield yellow crystals . Key steps include:

  • Catalyst selection : Pd/C ensures selective reduction of the quinoxaline ring.
  • Solvent optimization : Ethanol balances solubility and ease of crystallization.
  • Purification : Recrystallization minimizes impurities for structural characterization.

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Data collection : Using a Bruker APEX-III diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and φ/ω scans .

  • Structure refinement : SHELXL-2018 refines atomic positions, thermal parameters, and disorder using restraints. Example geometric parameters:

    Bond/AngleValue (Å/°)Reference
    O1—C71.240 (3)
    N1—C7—C8115.7 (2)°
  • Validation : R-factor convergence (e.g., R₁ = 0.045) and residual electron density < 0.25 eÅ⁻³ confirm accuracy .

Advanced Research Questions

Q. How is crystallographic disorder in the heterocyclic ring resolved during refinement?

Methodological Answer: The heterocyclic ring exhibits a 93:7 disorder ratio, requiring:

  • Multi-component refinement : SHELXL applies geometric restraints to maintain comparable bond lengths/angles between disordered regions .
  • Occupancy adjustment : Minor components (7%) are refined isotropically with fixed occupancy.
  • Hydrogen handling : Affected H atoms are modeled as riding contributions in idealized positions to avoid overparameterization .
  • Residual peak analysis : Peaks > 1 eÅ⁻³ are attributed to unmodeled minor crystal components .

Q. What hydrogen-bonding interactions stabilize the crystal packing, and how are they analyzed?

Methodological Answer: Intermolecular N—H···O and C—H···O bonds form layers parallel to the (112) plane. Key interactions include:

InteractionGeometry (Å/°)Symmetry Code
N1—H1A···O12.866 Å, 177°−x, −y+1, −z
C3—H3···O33.508 Å, 165°x+1, y, z
C8—H8···O13.443 Å, 148°x−1, y, z
  • Layer stabilization : N—H···O bonds dominate intra-layer cohesion, while C—H···O links inter-layer packing .
  • Software tools : DIAMOND visualizes packing diagrams; SHELXL calculates hydrogen-bond metrics .

Q. How are twinned data and multi-component crystals handled during structure determination?

Methodological Answer: For crystals with rotational twinning (e.g., 7.3° rotation axis):

  • Data integration : CELL_NOW identifies multi-component orientations; SAINT processes raw data with two-component orientation files .
  • Twin refinement : SHELXL refines twin laws (e.g., BASF parameter) and partitions intensity contributions .
  • Validation : The Flack parameter and Hooft statistics assess chirality and twin volume fractions .

Q. What stereochemical considerations apply when synthesizing enantiopure derivatives of this compound?

Methodological Answer: Enantioselective synthesis requires:

  • Chiral catalysts : Asymmetric organocatalysts or metal complexes (e.g., Ru-BINAP) induce stereocenter formation .
  • Resolution methods : Chiral HPLC or enzymatic resolution separates enantiomers.
  • Crystallographic validation : Assign absolute configuration using anomalous scattering (e.g., Cu-Kα radiation) .

Q. How do atomic displacement parameters (ADPs) inform thermal motion analysis?

Methodological Answer: ADPs (e.g., U₁₁, U₂₂) quantify anisotropic motion:

AtomU₁₁ (Ų)U₂₂ (Ų)U₃₃ (Ų)
C8A0.181 (6)0.3479 (12)0.224 (3)
O20.0296 (6)
  • Disordered regions : Higher ADPs (e.g., C8A: 0.3479 Ų) indicate dynamic disorder or lattice flexibility .
  • Thermal ellipsoids : Elongated ellipsoids along specific axes suggest preferred vibration modes .

Q. How are residual electron density peaks interpreted post-refinement?

Methodological Answer: Peaks in the final ΔF map are analyzed as follows:

  • Minor components : Peaks near disordered regions (e.g., O2A at 0.070 occupancy) reflect unmodeled twin domains .
  • Solvent voids : Peaks > 1 eÅ⁻³ in voids may indicate unaccounted solvent molecules (e.g., ethanol residuals) .
  • Mitigation : Apply SQUEEZE (PLATON) to model diffuse solvent contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.